![molecular formula C17H13N3O2 B6075945 N-(4-methoxyphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B6075945.png)
N-(4-methoxyphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine
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Overview
Description
N-(4-methoxyphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine is a chemical compound that has shown potential in scientific research applications. This compound has been synthesized using various methods and has been found to have a mechanism of action that affects biochemical and physiological processes. In
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine is not fully understood. However, it has been found to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE5). This inhibition leads to a decrease in the production of inflammatory mediators and an increase in the production of cGMP, which has been found to have neuroprotective properties.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine has been found to have various biochemical and physiological effects. It has been found to decrease the production of inflammatory mediators such as prostaglandins and cytokines. It has also been found to increase the production of cGMP, which has been found to have neuroprotective properties. Additionally, it has been found to inhibit the growth of cancer cells and induce apoptosis.
Advantages and Limitations for Lab Experiments
The advantages of using N-(4-methoxyphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine in lab experiments include its anti-inflammatory, anti-cancer, and neuroprotective properties. However, one of the limitations is that the mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for the use of N-(4-methoxyphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine in scientific research. One direction is to further investigate its mechanism of action in order to optimize its use in lab experiments. Another direction is to explore its potential in the treatment of other diseases such as cardiovascular disease and diabetes. Additionally, there is potential for the development of new derivatives of N-(4-methoxyphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine with improved properties.
Synthesis Methods
The synthesis of N-(4-methoxyphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine has been achieved using various methods. One of the most common methods is the reaction of 4-methoxyaniline with 2-chlorobenzaldehyde in the presence of potassium carbonate and copper powder. This reaction yields the intermediate compound, which is then reacted with 3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid in the presence of triethylamine to produce the final product. Other methods include the reaction of 4-methoxyaniline with 2-(2-hydroxyphenyl)benzothiazole in the presence of potassium carbonate and copper powder.
Scientific Research Applications
N-(4-methoxyphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine has shown potential in various scientific research applications. It has been found to have anti-inflammatory properties and has been used in the treatment of inflammatory diseases such as rheumatoid arthritis. It has also been found to have anti-cancer properties and has been used in the treatment of various types of cancer. Additionally, it has been found to have neuroprotective properties and has been used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-(4-methoxyphenyl)-[1]benzofuro[3,2-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2/c1-21-12-8-6-11(7-9-12)20-17-16-15(18-10-19-17)13-4-2-3-5-14(13)22-16/h2-10H,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSASVFSRVQNHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC=NC3=C2OC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4E)-[1]benzofuro[3,2-d]pyrimidin-4(3H)-ylidene]-4-methoxyaniline |
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